molecular formula C11H21N3 B11732269 N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine

N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11732269
M. Wt: 195.30 g/mol
InChI Key: INHYCODQVRZUOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction can be carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 3-Amino-1-methyl-1H-pyrazole
  • N-ethyl-1H-pyrazol-4-amine

Comparison: N-butyl-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-butyl-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C11H21N3/c1-4-6-7-12-11-9-14(8-5-2)13-10(11)3/h9,12H,4-8H2,1-3H3

InChI Key

INHYCODQVRZUOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1C)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.